molecular formula C21H16ClN5O4S3 B10871886 3-chloro-N-[[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]carbamothioyl]-1-benzothiophene-2-carboxamide

3-chloro-N-[[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]carbamothioyl]-1-benzothiophene-2-carboxamide

Cat. No.: B10871886
M. Wt: 534.0 g/mol
InChI Key: VORJZSTVGWKIKN-UHFFFAOYSA-N
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Description

4-[({[(3-CHLORO-1-BENZOTHIOPHEN-2-YL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]-N~1~-(6-METHOXY-4-PYRIMIDINYL)-1-BENZENESULFONAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiophene core, a pyrimidinyl group, and a benzenesulfonamide moiety, making it a molecule of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[({[(3-CHLORO-1-BENZOTHIOPHEN-2-YL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]-N~1~-(6-METHOXY-4-PYRIMIDINYL)-1-BENZENESULFONAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzothiophene core, followed by the introduction of the chloro substituent. Subsequent steps involve the formation of the carbonyl and carbothioyl groups, and finally, the attachment of the pyrimidinyl and benzenesulfonamide moieties. Each step requires specific reagents and conditions, such as the use of catalysts, solvents, and controlled temperatures.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-[({[(3-CHLORO-1-BENZOTHIOPHEN-2-YL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]-N~1~-(6-METHOXY-4-PYRIMIDINYL)-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

4-[({[(3-CHLORO-1-BENZOTHIOPHEN-2-YL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]-N~1~-(6-METHOXY-4-PYRIMIDINYL)-1-BENZENESULFONAMIDE has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes or as a lead compound for drug discovery.

    Medicine: Potential therapeutic applications include its use as an anti-inflammatory or anticancer agent.

    Industry: The compound can be utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-[({[(3-CHLORO-1-BENZOTHIOPHEN-2-YL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]-N~1~-(6-METHOXY-4-PYRIMIDINYL)-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[({[(3-BROMO-1-BENZOTHIOPHEN-2-YL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]-N~1~-(6-METHOXY-4-PYRIMIDINYL)-1-BENZENESULFONAMIDE
  • 4-[({[(3-FLUORO-1-BENZOTHIOPHEN-2-YL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]-N~1~-(6-METHOXY-4-PYRIMIDINYL)-1-BENZENESULFONAMIDE

Uniqueness

The unique combination of functional groups in 4-[({[(3-CHLORO-1-BENZOTHIOPHEN-2-YL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]-N~1~-(6-METHOXY-4-PYRIMIDINYL)-1-BENZENESULFONAMIDE distinguishes it from similar compounds. This uniqueness may confer specific biological activities or chemical reactivity that are not observed in its analogs.

Properties

Molecular Formula

C21H16ClN5O4S3

Molecular Weight

534.0 g/mol

IUPAC Name

3-chloro-N-[[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]carbamothioyl]-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C21H16ClN5O4S3/c1-31-17-10-16(23-11-24-17)27-34(29,30)13-8-6-12(7-9-13)25-21(32)26-20(28)19-18(22)14-4-2-3-5-15(14)33-19/h2-11H,1H3,(H,23,24,27)(H2,25,26,28,32)

InChI Key

VORJZSTVGWKIKN-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=C(C4=CC=CC=C4S3)Cl

Origin of Product

United States

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